L-687414

Long-Term Potentiation Synaptic Plasticity Neuroprotection

Researchers requiring NMDA receptor modulation often face a critical trade-off: ion channel blockers like MK-801 abolish hippocampal long-term potentiation (LTP) and induce reversible neuronal vacuolation (Olney's lesions), confounding cognitive and histological endpoints. L-687414 resolves this as a low-efficacy partial agonist (Emax ≈10%) at the glycine co-agonist site. • Preserves LTP at neuroprotective plasma concentrations in rat dentate gyrus - unlike channel blockers. • Does not induce neuronal vacuolation in sub-chronic rodent studies, eliminating a key neuropathological confound. • 3.6-fold more potent than R(+)HA-966; serves as a benchmark reference in glycine-site SAR campaigns. • Elicits robust, reproducible hyperlocomotion in rodents - a validated pharmacodynamic readout for GlyT1 inhibitor screening. Supplied as a solid with characterized purity; ships at ambient temperature. For R&D use only.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 132695-96-6
Cat. No. B144347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-687414
CAS132695-96-6
Synonymscis-4-methyl-HA-966
L 687,414
L 687414
L 687414, (3R-cis)-isomer
L-687,414
L-687414
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O
InChIInChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m0/s1
InChIKeySKYSFPFYQBZGDC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-687414: Glycine-Site NMDA Receptor Modulator


L-687414 ((3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one) is a close structural analogue of HA-966 that acts at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. It is pharmacologically characterized as a low-efficacy partial agonist (Emax ≈ 10% of glycine) or antagonist at this site, exhibiting a dual mechanism of action that yields a distinctive spectrum of in vitro and in vivo effects relative to other NMDA receptor modulators [2].

NMDA receptor glycine-site modulator; low-efficacy partial agonist/antagonist profile
Suitable for synaptic plasticity, LTP, and NMDA hypofunction research models
Distinct from channel blockers and full antagonists; preserves physiological receptor signaling context

L-687414 Differentiation from Other Glycine-Site Modulators


Although L-687414 shares the glycine-site binding domain with compounds like HA-966, 7-chlorokynurenic acid, and L-701,324, its unique low-efficacy partial agonist profile (≈10% intrinsic activity) creates a fundamentally different pharmacological signature that precludes direct substitution in research protocols [1]. Simple potency comparisons are inadequate; L-687414's balanced antagonist/agonist properties yield a distinct profile in key experimental endpoints—including the preservation of long-term potentiation (LTP) and absence of neuronal vacuolation—that are not recapitulated by either full antagonists or higher-efficacy partial agonists [2][3].

NMDA channel blockers
Channel blockers (e.g., MK-801) completely abolish LTP and induce neuronal vacuolation; L-687414’s profile may not be replicated by these agents.
Higher-efficacy glycine-site partial agonists
Compounds with higher intrinsic activity (e.g., R(+)HA-966 ~20% Emax) yield different synaptic plasticity and behavioral endpoints; direct substitution may alter experimental outcomes.
Full glycine-site antagonists
Full antagonists lack the residual glycine-site signaling necessary for LTP preservation and may produce distinct neuropathological findings; not interchangeable with low-efficacy partial agonists.

L-687414 Quantitative Differentiation Evidence


In Vivo LTP Preservation vs. Channel Blocker

In a direct head-to-head in vivo study, L-687414 largely preserved NMDA receptor-dependent long-term potentiation (LTP) in the dentate gyrus of anesthetized rats under a neuroprotective dosing regimen, whereas the NMDA channel blocker MK-801 (dizocilpine) completely abolished LTP [1].

In Vivo LTP Preservation
Head-to-head
LTP preserved vs. abolished
L-687414: LTP largely intact
MK-801: LTP completely abolished
Reported LTP preservation context; supports synaptic plasticity studies without functional blockade.
Anesthetized rat dentate gyrus; high-frequency stimulation. Dosing: 28 mg/kg bolus + infusion.
Long-Term Potentiation Synaptic Plasticity Neuroprotection Cognition

Absence of Neuronal Vacuolation vs. Dizocilpine

In a direct comparative study, L-687414 did not evoke neuronal vacuolation (Olney's lesions) in the posterior cingulate and retrosplenial cortices, even at a high-dose neuroprotective regimen, whereas dizocilpine (MK-801) produced extensive vacuolation in all animals at its higher dose and in 1 of 4 animals at the standard neuroprotective dose [1].

Neuronal Vacuolation
Head-to-head
0% vs. 100% vacuolation (high-dose)
L-687414
0/10
MK-801
4/4
Reported neuronal morphology endpoint; supports studies requiring absence of vacuolation confound.
Rat cingulate/retrosplenial cortices; 4 h i.v. infusion, light microscopy.
Neurotoxicity Olney's Lesions Vacuolation NMDA Antagonist Safety

Enhanced Potency vs. Parent Analogue HA-966

L-687414 demonstrates a 3.6-fold increase in functional antagonism compared to its parent analogue R(+)HA-966, as determined by NMDA-evoked population depolarizations in rat cortical slices [1].

Potency vs. HA-966
Head-to-head
3.6-fold higher functional antagonism
Kb 15 µM vs 55 µM
Reported potency difference in cortical slice assay; structural optimization context.
NMDA-evoked depolarizations; rat cortical slices.
Structure-Activity Relationship Glycine Site Antagonism NMDA Receptor Pharmacology

Partial Agonist Intrinsic Activity Profile

In whole-cell voltage-clamp recordings from rat cultured cortical neurons, L-687414 exhibited an estimated intrinsic activity of approximately 10% relative to glycine (full agonist), compared to approximately 20% for R(+)HA-966, and was unable to completely abolish inward current responses [1].

Intrinsic Activity
Head-to-head
Emax ~10% vs ~20% (glycine = 100%)
L-687414
~10%
R(+)HA-966
~20%
Reported intrinsic activity profile; supports graded NMDA receptor modulation studies.
Whole-cell voltage-clamp; rat cultured cortical neurons.
Partial Agonism Intrinsic Activity Functional Selectivity NMDA Receptor

L-687414 Validated Research Applications


NMDA Modulation Without LTP Impairment

L-687414 is the preferred glycine-site modulator for in vivo experiments investigating hippocampal synaptic plasticity, spatial learning, or cognitive function where the complete abolition of LTP by channel blockers like MK-801 would confound interpretation. The compound's preservation of LTP at neuroprotective doses, as demonstrated in rat dentate gyrus [1], makes it uniquely suitable for studies examining the relationship between NMDA receptor modulation and cognitive endpoints.

Long-Term Neuroprotection Without Vacuolation

For chronic or sub-chronic neuroprotection studies in rodents, L-687414 offers a critical advantage over NMDA channel blockers: it does not induce the reversible neuronal vacuolation (Olney's lesions) observed with dizocilpine and related compounds [1]. This eliminates a major confounding neuropathological variable, making L-687414 the compound of choice for experimental paradigms requiring repeated or sustained NMDA receptor antagonism without histological artifacts.

SAR Studies of Glycine-Site Modulators

L-687414 serves as a key reference compound in SAR campaigns targeting the glycine-site of the NMDA receptor, representing the 4-methyl-substituted HA-966 scaffold. Its 3.6-fold potency enhancement over R(+)HA-966 [1] and distinct intrinsic activity profile (≈10% Emax) provide critical benchmark data for evaluating novel glycine-site ligands, enabling quantitative comparison of functional antagonism and partial agonist efficacy in cortical slice or neuronal culture assays.

Behavioral Pharmacology of Hyperlocomotion

L-687414 induces a robust and well-characterized hyperlocomotion response in rodents following systemic administration [1], a phenotype that has been used to evaluate the in vivo efficacy of GlyT1 inhibitors and other modulators of NMDA receptor function. This reproducible behavioral readout makes L-687414 a valuable tool compound for pharmacodynamic studies and for screening compounds intended to reverse NMDA receptor hypofunction-related behavioral phenotypes.

Application
Selection Property
Validation Focus
LTP-preserving NMDA modulation studies
Low-efficacy partial agonism
LTP electrophysiology endpoints
Neuronal morphology endpoint studies
Absence of vacuolation response
Cortical histopathology review
Glycine-site SAR reference compound
Functional antagonism (Kb) benchmark
Cortical slice depolarization assay
Hyperlocomotion behavioral pharmacology
Reproducible locomotor readout
Systemic administration locomotor monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-687414

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.